molecular formula C19H22N2O4 B250040 N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide

N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide

Cat. No.: B250040
M. Wt: 342.4 g/mol
InChI Key: GIFFOEYCEJQUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide, commonly known as AMG-232, is a small molecule inhibitor that has garnered significant attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

AMG-232 binds to the hydrophobic pocket of MDM2 and prevents it from interacting with p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. Additionally, AMG-232 has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents, further enhancing its potential as a therapeutic agent.
Biochemical and Physiological Effects:
AMG-232 has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. Additionally, AMG-232 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of AMG-232 is its specificity for MDM2, which reduces the risk of off-target effects. Additionally, AMG-232 has been shown to have a favorable pharmacokinetic profile, which makes it a promising candidate for clinical development. However, one limitation of using AMG-232 in lab experiments is the potential for resistance to develop, which may limit its long-term efficacy.

Future Directions

There are several potential future directions for the development of AMG-232 as a therapeutic agent. One area of interest is the development of combination therapies that can enhance the antitumor activity of AMG-232. Additionally, there is ongoing research to identify biomarkers that can predict response to AMG-232, which may help to identify patients who are most likely to benefit from treatment. Finally, there is interest in developing AMG-232 as a therapeutic agent for other diseases beyond cancer, such as autoimmune disorders and viral infections.

Synthesis Methods

AMG-232 is synthesized using a multi-step process that involves the reaction of 4-aminophenol with acetic anhydride to form N-acetyl-4-aminophenol. This compound is then reacted with methylamine to form N-{4-[acetyl(methyl)amino]phenyl}-4-hydroxybenzamide. The final step involves the reaction of this compound with 2-methoxyethanol in the presence of a base to form AMG-232.

Scientific Research Applications

AMG-232 has been extensively studied for its potential as a therapeutic agent in various types of cancer, including solid tumors and hematologic malignancies. It has been shown to inhibit the activity of MDM2, a protein that plays a key role in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, AMG-232 can lead to the activation of p53 and subsequent induction of cell cycle arrest and apoptosis in cancer cells.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-4-(2-methoxyethoxy)benzamide

InChI

InChI=1S/C19H22N2O4/c1-14(22)21(2)17-8-6-16(7-9-17)20-19(23)15-4-10-18(11-5-15)25-13-12-24-3/h4-11H,12-13H2,1-3H3,(H,20,23)

InChI Key

GIFFOEYCEJQUNI-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCOC

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCCOC

Origin of Product

United States

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